REACTION_CXSMILES
|
C([O:5][C:6]([CH2:8][O:9][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:7])(C)(C)C.[OH-].[Li+].C(O)(=O)C>O1CCCC1>[C:6]([CH2:8][O:9][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([OH:7])=[O:5] |f:1.2|
|
Name
|
4-hydroxy-benzoic acid tert-butoxycarbonylmethyl ester
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)COC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
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Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give crude 16, which
|
Type
|
CUSTOM
|
Details
|
can be purified in appropriate solvent
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)COC(C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |